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Compound of Interest

Compound Name: Dhaq diacetate

Cat. No.: B1201408

For researchers, scientists, and drug development professionals, this document provides an in-
depth overview of the chemical structure, properties, and biological activities of Dhaq
diacetate, an analogue of the potent antineoplastic agent, Mitoxantrone.

Chemical Structure and Properties

Dhaq diacetate, also known as Mitoxantrone diacetate, is a synthetic anthracenedione. Its
chemical identity is rooted in the structure of its parent compound, Mitoxantrone, a well-
established anticancer drug. The core structure consists of a planar tricyclic aromatic
anthraquinone system, which is crucial for its biological activity.

The IUPAC name for Dhaq diacetate is 2-[[5,8-dihydroxy-4-[2-(2-
hydroxyethylazaniumyl)ethylamino]-9,10-dioxoanthracen-1-ylJamino]ethyl-(2-
hydroxyethyl)azanium diacetate.[1] It is the diacetate salt of 1,4-dihydroxy-5,8-bis({2-[(2-
hydroxyethyl)amino]ethyl}amino)-9,10-anthracenedione.[1]

Chemical Structure:
o Core: Anthracenedione

o Substituents: Two identical side chains attached to the anthraquinone core. Each side chain
contains a hydroxyethylaminoethylamino group.

o Salt form: Diacetate salt, indicating the presence of two acetate counter-ions.
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Below is a table summarizing the key chemical and physical properties of Dhaq diacetate.

Property Value Source

2-[[5,8-dihydroxy-4-[2-(2-
hydroxyethylazaniumyl)ethyla
mino]-9,10-dioxoanthracen-1-

IUPAC Name ] [1]
ylJamino]ethyl-(2-
hydroxyethyl)azanium

diacetate

Mitoxantrone diacetate, Dhaq

Synonyms diacetate ]
CAS Number 70711-41-0 [1]
Molecular Formula C26H36N4010 [1]
Molecular Weight 564.6 g/mol (Computed) [1]

CC(=0)[0-].CC(=0)

[0-].C1=CC(=C2C(=C1INCC|N
Canonical SMILES H2+]CCO)C(=0)C3=C(C=CC(  [1]

=C3C2=0)0)0)NCC[NH2+]CC

o)

Note: Experimental data for properties such as melting point and solubility for Dhaq diacetate
are not readily available in the surveyed literature. The provided molecular weight is a
computed value.

Synthesis

While a specific, detailed protocol for the synthesis of Dhaq diacetate is not extensively
documented in publicly available literature, the general synthetic routes for Mitoxantrone and its
analogues provide a framework for its preparation. The synthesis of such anthracenedione
derivatives typically involves the condensation of a substituted leucoquinizarin with appropriate
amines, followed by air oxidation.[2]
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A plausible synthetic workflow for Dhaq diacetate would likely start from 1,4,5,8-
tetrahydroxyanthraquinone (leucoquinizarin), which is then reacted with an excess of 2-(2-
aminoethylamino)ethanol to introduce the side chains. The final step would involve the
formation of the diacetate salt by treatment with acetic acid.

Biological Activity and Mechanism of Action

The biological activity of Dhaq diacetate is presumed to be very similar to that of its parent
compound, Mitoxantrone, which is a potent topoisomerase Il inhibitor and DNA intercalator.[3]
This mechanism of action is central to its cytotoxic effects against cancer cells.

3.1. DNA Intercalation and Topoisomerase Il Inhibition

The planar aromatic core of the Dhaq diacetate molecule allows it to insert itself between the
base pairs of DNA, a process known as intercalation.[4][5][6] This interaction distorts the DNA
double helix, interfering with essential cellular processes such as DNA replication and
transcription.

Furthermore, Dhaq diacetate is expected to inhibit topoisomerase Il, a critical enzyme that
manages DNA topology during replication and transcription.[3] By stabilizing the complex
between topoisomerase Il and DNA, the drug leads to the accumulation of double-strand
breaks in the DNA, ultimately triggering apoptosis (programmed cell death) in rapidly dividing
cancer cells.[3]

The following diagram illustrates the proposed mechanism of action:

Stabilized Topo II-DNA
Cleavage Complex

DNA Double-Strand Breaks

Click to download full resolution via product page

Caption: Proposed mechanism of action for Dhaq diacetate.

3.2. Cytotoxicity
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As an analogue of Mitoxantrone, Dhaq diacetate is expected to exhibit significant cytotoxic
activity against a range of cancer cell lines. While specific IC50 values for Dhaq diacetate are
not widely reported, the data for Mitoxantrone provides a strong indication of its potential
potency.

Table of IC50 Values for Mitoxantrone:

Cell Line Cancer Type IC50 (nM) Source

MCF-7 Breast Carcinoma 196 [7]

MDA-MB-231 Breast Carcinoma 18 [7]
Promyelocytic

HL-60 Yo 8 (4]
Leukemia

Acute Monocytic
THP-1 _ 12 [1]
Leukemia

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of the biological
activity of compounds like Dhaq diacetate. Below are representative methodologies for key
assays.

4.1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
enzymes reflect the number of viable cells present.

Protocol:

o Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
and incubate for 24 hours.

« Compound Treatment: Treat the cells with various concentrations of Dhaq diacetate (or a
relevant analogue) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the
formation of formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and determine
the IC50 value.[8]
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Caption: General workflow for an MTT cytotoxicity assay.
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4.2. DNA Unwinding Assay

This assay is used to determine if a compound intercalates into DNA. Intercalation causes the
DNA to unwind.

Protocol:

o Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, a type |
topoisomerase, and varying concentrations of Dhaq diacetate.

 Incubation: Incubate the reaction mixture to allow the topoisomerase to relax the plasmid
DNA in the presence of the compound.

e Enzyme Inactivation: Stop the reaction and inactivate the topoisomerase.

o Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled,
relaxed, and linear) on an agarose gel.

 Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the
DNA bands under UV light. An increase in the amount of supercoiled DNA with increasing
compound concentration indicates intercalation.

Conclusion

Dhaq diacetate, as a close analogue of Mitoxantrone, holds potential as a cytotoxic agent for
cancer research and development. Its presumed mechanism of action, involving DNA
intercalation and topoisomerase Il inhibition, is a well-validated strategy in cancer
chemotherapy. Further experimental validation of its physicochemical properties and a
comprehensive evaluation of its cytotoxic profile against a broad panel of cancer cell lines are
warranted to fully elucidate its therapeutic potential. The experimental protocols and
background information provided in this guide serve as a foundational resource for researchers
embarking on the study of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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